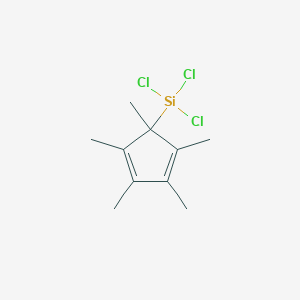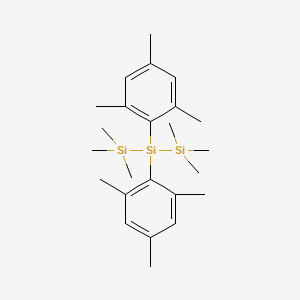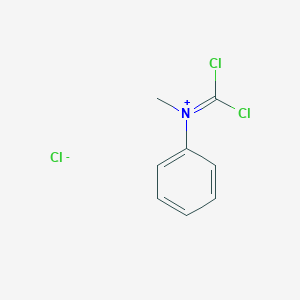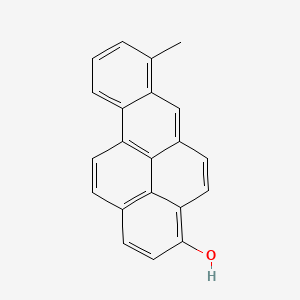
Benzo(a)pyren-3-ol, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyren-3-ol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings This compound is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including Benzo(a)pyren-3-ol, 7-methyl-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:
Reduction of Pyrenes: This method involves the reduction of pyrene derivatives to introduce functional groups at specific positions.
Transannular Ring Closures: This approach uses cyclization reactions to form the desired substituted pyrene structure.
Cyclizations of Biphenyl Intermediates: Biphenyl intermediates undergo cyclization to yield substituted pyrenes.
Industrial Production Methods
Industrial production of Benzo(a)pyren-3-ol, 7-methyl- typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyren-3-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of epoxides and diols.
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(a)pyren-3-ol, 7-methyl-. These products often retain the core polycyclic structure while exhibiting different functional groups.
Applications De Recherche Scientifique
Benzo(a)pyren-3-ol, 7-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential role in drug development and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of Benzo(a)pyren-3-ol, 7-methyl- involves its interaction with various molecular targets and pathways. It is known to:
Activate Aryl Hydrocarbon Receptor (AhR): This activation leads to changes in gene expression related to detoxification and metabolic processes.
Inhibit Aromatase Activity: This inhibition affects estrogen synthesis and homeostasis, leading to developmental and reproductive toxicities.
Disrupt Lipid Metabolism: By affecting lipid synthesis and oxidation, it can lead to metabolic complications.
Comparaison Avec Des Composés Similaires
Benzo(a)pyren-3-ol, 7-methyl- can be compared with other PAHs, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzofluoranthenes: Similar PAHs with different ring structures.
Benzoanthracenes: Another class of PAHs with distinct chemical properties.
These compounds share similar structural features but differ in their specific chemical and biological activities, highlighting the unique properties of Benzo(a)pyren-3-ol, 7-methyl-.
Propriétés
Numéro CAS |
79418-83-0 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |
Clé InChI |
SICNFFZLNVZEST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

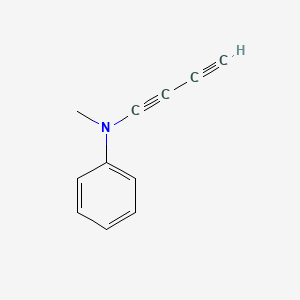
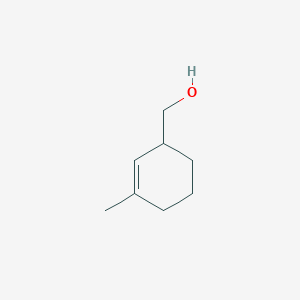
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
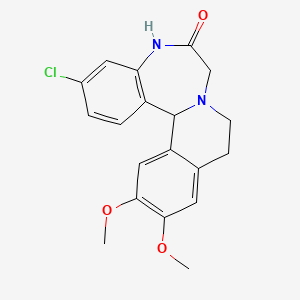
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
